6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylimidazole with tert-butyl isothiocyanate in the presence of a base, followed by cyclization with a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In medicinal applications, it may interact with receptors or enzymes involved in inflammation and pain pathways .
Comparison with Similar Compounds
- 2-Ethylimidazo[2,1-b][1,3,4]thiadiazole
- 6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazole
- 2-Methylimidazo[2,1-b][1,3,4]thiadiazole
Uniqueness: 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both tert-butyl and ethyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-tert-butyl-2-ethylimidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-5-8-12-13-6-7(10(2,3)4)11-9(13)14-8/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZXBIPDYYJOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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